An In-depth Technical Guide to 6-Allyl-6H-indolo[2,3-b]quinoxaline: Synthesis, Identification, and Biological Significance
An In-depth Technical Guide to 6-Allyl-6H-indolo[2,3-b]quinoxaline: Synthesis, Identification, and Biological Significance
This technical guide provides a comprehensive overview of 6-Allyl-6H-indolo[2,3-b]quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, a detailed, field-proven synthesis protocol, and the broader biological context of the indolo[2,3-b]quinoxaline scaffold, offering insights for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Molecular Descriptors
6-Allyl-6H-indolo[2,3-b]quinoxaline is a derivative of the planar, fused heterocyclic system 6H-indolo[2,3-b]quinoxaline. The introduction of an allyl group at the N-6 position of the indole nitrogen can significantly influence its physicochemical properties and biological activity. The core scaffold, often referred to as indoloquinoxaline, is structurally analogous to the naturally occurring alkaloid ellipticine, a known DNA intercalator and anti-cancer agent.[1] This structural similarity is a key driver for the extensive research into the pharmacological potential of its derivatives.
A clear and unambiguous identification of this compound is paramount for any research endeavor. The following table summarizes its key chemical identifiers.
| Identifier | Value | Source |
| CAS Number | 304003-29-0 | [2] |
| Molecular Formula | C₁₇H₁₃N₃ | [2] |
| Molar Mass | 259.31 g/mol | [2] |
| IUPAC Name | 6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline |
Synthesis of 6-Allyl-6H-indolo[2,3-b]quinoxaline: A Step-by-Step Protocol
The synthesis of 6-Allyl-6H-indolo[2,3-b]quinoxaline is reliably achieved through a two-step process, beginning with the N-alkylation of isatin, followed by a condensation reaction with o-phenylenediamine. This approach is a well-established method for the preparation of a wide range of N-substituted indolo[2,3-b]quinoxaline derivatives.[3]
Step 1: Synthesis of 1-Allyl-isatin (1-Allylindoline-2,3-dione)
The initial and crucial step is the introduction of the allyl group onto the isatin scaffold. This is typically accomplished via a nucleophilic substitution reaction.
Experimental Protocol:
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To a solution of isatin (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃) (1.5 eq).
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Stir the resulting suspension at room temperature for approximately 30 minutes to facilitate the formation of the isatin anion.
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To this mixture, add allyl bromide (1.2 eq) dropwise.
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Heat the reaction mixture to 60-70 °C and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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The resulting precipitate, 1-allyl-isatin, can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Causality of Experimental Choices: The use of a polar aprotic solvent like DMF is essential as it effectively dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is a mild and effective base for the deprotonation of the acidic N-H of isatin, forming the nucleophilic isatin anion. The slight excess of allyl bromide ensures the complete consumption of the isatin.
Step 2: Condensation of 1-Allyl-isatin with o-Phenylenediamine
The final step involves the acid-catalyzed condensation of the synthesized 1-allyl-isatin with o-phenylenediamine to form the target compound.
Experimental Protocol:
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In a round-bottom flask, dissolve 1-allyl-isatin (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid.
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Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker of ice-cold water, which will cause the product to precipitate.
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Collect the solid product, 6-Allyl-6H-indolo[2,3-b]quinoxaline, by vacuum filtration.
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Wash the precipitate thoroughly with water to remove any residual acetic acid and unreacted starting materials.
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The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of chloroform and methanol, to yield the final product.
Causality of Experimental Choices: Glacial acetic acid serves as both the solvent and the acid catalyst for this condensation reaction. The reflux conditions provide the necessary energy to overcome the activation barrier for the reaction. The precipitation in ice-cold water is an effective method for isolating the product from the reaction mixture.
The overall synthetic workflow can be visualized as follows:
Biological Context and Potential Applications
The indolo[2,3-b]quinoxaline scaffold is a privileged structure in medicinal chemistry, with a wide range of reported biological activities. These activities are primarily attributed to the planar nature of the fused ring system, which allows for intercalation into the DNA double helix.[2][4] This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in rapidly dividing cells, making these compounds promising candidates for anticancer drug development.[5][6]
Furthermore, various derivatives of 6H-indolo[2,3-b]quinoxaline have demonstrated significant antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human cytomegalovirus (CMV).[7] Some derivatives have also been shown to act as interferon inducers, suggesting an immunomodulatory mechanism of action.[8] The diverse biological activities also include antibacterial and antipsychotic-like properties.[9]
The introduction of the allyl group at the N-6 position is of particular interest. The allyl group can participate in various biological interactions and can also serve as a handle for further chemical modifications. While specific biological data for 6-Allyl-6H-indolo[2,3-b]quinoxaline is not extensively reported in the available literature, its structural features suggest that it is a strong candidate for evaluation in anticancer and antiviral assays.
The proposed mechanism of action for many indolo[2,3-b]quinoxaline derivatives involves their ability to intercalate between DNA base pairs. This process is influenced by the substituents on the core scaffold.
Conclusion and Future Directions
6-Allyl-6H-indolo[2,3-b]quinoxaline is a readily synthesizable compound with significant potential for drug discovery. Its chemical identifiers are well-defined, and a robust synthesis protocol is available. Based on the extensive research on the indolo[2,3-b]quinoxaline scaffold, this allyl derivative is a prime candidate for screening in anticancer and antiviral research programs. Future research should focus on the detailed biological evaluation of this compound, including its cytotoxic and antiviral efficacy, and elucidation of its precise mechanism of action. The allyl moiety also opens up avenues for further derivatization to explore structure-activity relationships and optimize its pharmacological profile.
References
-
6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (2013). Mini-Reviews in Medicinal Chemistry. [Link][2]
-
6-allyl-6H-indolo[2,3-b]quinoxaline, CAS:304003-29-0. ChemBK. [Link]
-
New Approach to Biologically Active Indolo[2,3-b]quinoxaline Derivatives through Intramolecular Oxidative Cyclodehydrogenation. ResearchGate. [Link]
-
Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. (2009). Acta Pharmaceutica. [Link][5]
-
Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Semantic Scholar. [Link]
-
Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines. (2010). European Journal of Medicinal Chemistry. [Link][8]
-
Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link][9]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Science Alert. [Link]
-
Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][10]
-
Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. (2023). Journal of the American Chemical Society. [Link]
-
Biological activity of some 6H-indolo[2,3-b] quinoxalines. ResearchGate. [Link]
-
Synthesis of 6H-Indolo-[2,3-b]-quinoxaline-N-glycosides and their Cytotoxic Activity against Human Ceratinocytes (HaCaT). The Royal Society of Chemistry. [Link]
-
Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
6H-Indolo-[2,3-b]-quinoxaline derivatives as promising bifunctional SHP1 inhibitors. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity against human ceratinocytes (HaCaT). Organic & Biomolecular Chemistry. [Link]
-
Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Lirias. [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2019). Molecules. [Link][3]
-
Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA. (2009). Journal of Medicinal Chemistry. [Link][7]
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, antiviral activity and interferon inducing ability of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
